Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the pyrazole ring. The ethyl ester group attached to the carboxylic acid moiety enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Ester Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products Formed
Reduction: 1-methyl-5-(2-amino-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-methyl-5-(2-nitro-phenylamino)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(2-amino-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a nitro group.
1-methyl-5-(2-chloro-phenylamino)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 1-methyl-5-((2-nitrophenyl)amino)-1H-pyrazole-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring and the nitro-phenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-methyl-5-(2-nitroanilino)pyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-21-13(18)9-8-14-16(2)12(9)15-10-6-4-5-7-11(10)17(19)20/h4-8,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJABYQNHABCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.